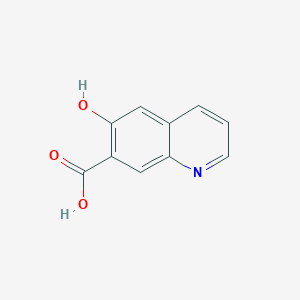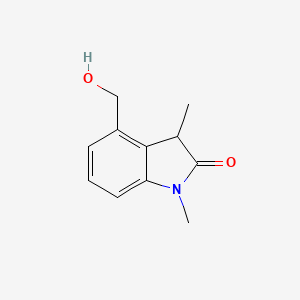
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its indole nucleus, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromomethyl phenylacetic acid with sodium acetate in a solvent such as toluene, acetic acid, or DMF, followed by heating and refluxing . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one include other indole derivatives such as 4-(Hydroxymethyl)-2-methylindole and 5-(Hydroxymethyl)furfural .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups and its specific biological activities. This compound’s hydroxymethyl and dimethyl substitutions on the indole nucleus confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(hydroxymethyl)-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(6-13)4-3-5-9(10)12(2)11(7)14/h3-5,7,13H,6H2,1-2H3 |
InChIキー |
GSAFUPKDDDOOAV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC=C2N(C1=O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)


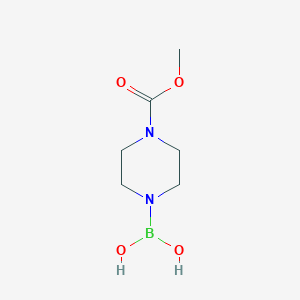
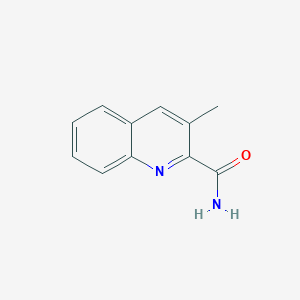
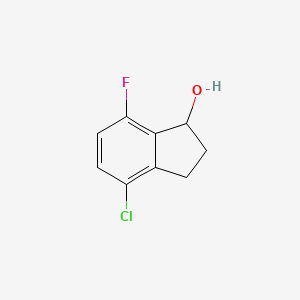
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
